1-Tosyl-1H-benzo[d]imidazole
Description
Contextualization within Benzo[d]imidazole Chemistry
The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in medicinal chemistry and materials science. The parent compound, benzo[d]imidazole, was first synthesized in the 19th century and has since been identified as a "privileged structure" due to its ability to bind to a diverse range of biological targets. biointerfaceresearch.com The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its chemical and biological properties.
Within this chemical class, 1-Tosyl-1H-benzo[d]imidazole emerges as a significant derivative. The introduction of a tosyl group (p-toluenesulfonyl group) at the N1 position of the imidazole ring serves a crucial role. wikipedia.org The tosyl group is a well-established and robust protecting group for the N-H functionality in the benzimidazole core. wikipedia.org This protection is often a necessary strategy in multi-step syntheses, preventing unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified.
The tosyl group is electron-withdrawing, which modulates the electronic properties of the benzimidazole system. This electronic influence can affect the reactivity of the entire molecule, including the susceptibility of the benzene and imidazole rings to electrophilic or nucleophilic attack. Furthermore, the presence of the tosyl group can enhance the biological activity of certain benzimidazole-based compounds compared to their unprotected parent structures. derpharmachemica.com
The synthesis of this compound is typically achieved through the reaction of benzimidazole with 4-methylbenzene-1-sulfonyl chloride (TsCl) in the presence of a base, such as sodium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org This straightforward and efficient reaction makes the compound readily accessible for further chemical exploration.
Significance as a Versatile Synthetic Intermediate and Organic Scaffold
The primary significance of this compound in contemporary chemical research lies in its role as a versatile synthetic intermediate and a foundational organic scaffold. lookchem.com Its utility stems from the stable yet selectively cleavable nature of the N-tosyl bond and the potential for functionalization at other positions of the benzimidazole ring.
As a synthetic intermediate, this compound provides a platform for a wide array of chemical transformations. The tosyl group effectively directs reactions to other sites of the molecule. For instance, it facilitates the synthesis of various substituted benzimidazoles, which are key components in the development of new pharmaceutical agents. google.com The compound can undergo reactions such as halogenation, nitration, and other electrophilic substitutions on the benzene ring, leading to a diverse library of derivatives.
Moreover, the C2 position of the this compound ring is particularly amenable to modification. It can be deprotonated with a strong base to generate a nucleophilic species that can react with various electrophiles, allowing for the introduction of a wide range of substituents. This reactivity has been exploited in the synthesis of complex heterocyclic systems and molecules with potential biological activity.
The use of this compound as an organic scaffold is evident in its application in the construction of more elaborate molecular architectures. For example, it has been used as a starting material in the synthesis of benzimidazole chalcones, which have shown potential as enzyme inhibitors. biointerfaceresearch.comderpharmachemica.com The tosylated benzimidazole core provides a rigid framework upon which other functional groups and ring systems can be appended, leading to the creation of novel compounds with specific three-dimensional structures designed to interact with biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-6-8-12(9-7-11)19(17,18)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFLPWSRYGYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353623 | |
| Record name | 1-(Toluene-4-sulfonyl)-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15728-44-6 | |
| Record name | 1-(Toluene-4-sulfonyl)-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of 1 Tosyl 1h Benzo D Imidazole and Its Derivatives
Direct Synthetic Pathways to 1-Tosyl-1H-benzo[d]imidazole
The direct synthesis of this compound typically involves the N-tosylation of a pre-existing benzimidazole (B57391) core. A common and straightforward method is the reaction of benzimidazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The reaction conditions can be tailored, but often involve a suitable solvent and a base to neutralize the hydrochloric acid byproduct.
Another documented approach involves the reaction of benzimidazole with sodium p-toluenesulfinate. chemicalbook.com While various synthetic routes have been developed, many rely on the fundamental principle of attaching the tosyl group to the nitrogen atom of the benzimidazole ring. chemicalbook.com
One study reported an attempted synthesis of N-tosyl benzimidazole from N-tosyl-substituted o-phenylenediamine (B120857) and D-glucose as a C1 synthon. However, this specific reaction failed to produce the desired product, which was attributed to the reduced nucleophilicity of the nitrogen atom after tosylation. sci-hub.se This highlights the importance of the synthetic sequence, where tosylation is typically one of the final steps after the benzimidazole ring has been formed.
Functionalization and Derivatization Strategies of the Benzo[d]imidazole Core
The tosyl group in this compound acts as an electron-withdrawing group, which can influence the reactivity of the benzimidazole ring system and facilitate various functionalization reactions. This section explores several advanced strategies for creating derivatives.
Intramolecular C(sp²)–H Amidation Reactions
A powerful strategy for synthesizing 1,2-disubstituted benzimidazoles involves an intramolecular C(sp²)–H amidation reaction. This method has been efficiently carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant under solvent-free mechanochemical conditions. nih.govmdpi.com The process starts with N-(2-(arylideneamino)phenyl)-p-toluenesulfonamides, which undergo DDQ-mediated oxidative cyclization to form the C-N bond, yielding the corresponding 1-tosyl-2-substituted-1H-benzo[d]imidazole derivatives. nih.gov
The reaction proceeds via a proposed mechanism where DDQ abstracts a hydride ion from the substrate, generating a cationic intermediate that undergoes electrophilic intramolecular cyclization to furnish the final product. nih.gov This methodology has proven effective for a range of substrates with various aryl substituents at what becomes the 2-position of the benzimidazole core. sci-hub.senih.gov
Table 1: Synthesis of 2-Substituted-1-tosyl-1H-benzo[d]imidazoles via Intramolecular C(sp²)–H Amidation nih.gov
| Entry | R Group in Precursor | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Bromophenyl | 2-(2-Bromophenyl)-1-tosyl-1H-benzo[d]imidazole | 97 |
| 2 | 4-Bromophenyl | 2-(4-Bromophenyl)-1-tosyl-1H-benzo[d]imidazole | 92 |
| 3 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-1-tosyl-1H-benzo[d]imidazole | 85 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-1-tosyl-1H-benzo[d]imidazole | 90 |
| 5 | Anthracenyl | 2-(Anthracen-9-yl)-1-tosyl-1H-benzo[d]imidazole | 81 |
Multi-Component Coupling Reactions
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, adhering to the principles of atom economy and green chemistry. A notable example is the copper-catalyzed three-component reaction for preparing 1,2-substituted benzimidazoles. nih.govrsc.org This reaction involves the coupling of N-substituted o-phenylenediamines, sulfonyl azides (like tosylazide), and terminal alkynes. nih.govorganic-chemistry.org
In a specific application, 2-Benzyl-1-tosyl-1H-benzo[d]imidazole was synthesized in an 86% yield using this method. nih.govrsc.org The reaction is believed to proceed through an N-sulfonylketenimine intermediate, which undergoes nucleophilic addition and subsequent cyclization. nih.gov The choice of catalyst and solvent is crucial, with a combination of Copper(I) iodide (CuI) and triethylamine (B128534) (Et₃N) in acetonitrile (B52724) (MeCN) proving to be highly effective. nih.govrsc.org
Table 2: Optimization of a Three-Component Reaction for Benzimidazole Synthesis nih.govrsc.org
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | Et₃N | CHCl₃ | 73 |
| 2 | CuI | Et₃N | Toluene | 65 |
| 3 | CuI | Et₃N | THF | 53 |
| 4 | CuI | Et₃N | DMF | 70 |
| 5 | CuI | Et₃N | DCE | 68 |
Tandem Reaction Sequences
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide a sophisticated route to complex heterocyclic systems. Palladium-catalyzed tandem processes have been developed for the synthesis of novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues. These reactions can involve intramolecular cyclizations and subsequent benzimidazole formation steps.
Another example is the copper-catalyzed tandem reaction for synthesizing quinazolines, which can start from precursors like 2-(2-halophenyl)-1H-benzo[d]imidazole. These reactions often involve sequential processes such as Ullmann-type N-arylation followed by aerobic oxidative C-H amination.
Epoxide Aminolysis and Subsequent Cyclization Protocols
The synthesis of functionalized benzimidazole derivatives can be achieved through a multi-step sequence initiated by the aminolysis of an epoxide. This strategy was employed in the synthesis of 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. mdpi.com
The key steps in this protocol are:
Epoxide Ring-Opening: The synthesis begins with the aminolysis of 4-vinyl-1-cyclohexene-1,2-epoxide using p-toluenesulfonamide (B41071). This reaction, performed under microwave irradiation, opens the epoxide ring to form N-(2-hydroxy-5-vinylcyclohexyl)-4-methylbenzenesulfonamide. mdpi.com
Oxidation: The resulting amino alcohol is then oxidized to the corresponding α-amino ketone using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). mdpi.com
Condensation and Cyclization: Finally, the α-amino ketone undergoes condensation with cyanamide, leading to the formation of the fused 2-aminobenzimidazole (B67599) ring system. mdpi.com
This pathway demonstrates how a tosyl-protected amine can be used to construct a complex, fused benzimidazole scaffold starting from a cyclic epoxide.
Mechanochemical Approaches in Organic Synthesis
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of 1,2-disubstituted benzimidazoles. nih.govmdpi.com
As detailed in section 2.2.1, the intramolecular C(sp²)–H amidation of N-(2-(arylideneamino)phenyl)-p-toluenesulfonamides can be performed efficiently under solvent-free ball milling conditions with DDQ as the oxidant. sci-hub.senih.govmdpi.com This method is not only environmentally friendly but also highly efficient, with optimization studies showing that the yield of the desired benzimidazole product can be significantly influenced by the stoichiometry of the DDQ oxidant. nih.govmdpi.com For instance, in the synthesis of 2-(2-bromophenyl)-1-tosyl-1H-benzo[d]imidazole, increasing the DDQ from 1.0 to 1.2 equivalents boosted the yield from 88% to 97%. nih.govmdpi.com The utility of this mechanochemical approach has been demonstrated through the successful large-scale synthesis of derivatives like 2-(4-bromophenyl)-1-tosyl-1H-benzo[d]imidazole. sci-hub.senih.gov
Table 3: Optimization of DDQ Stoichiometry in Mechanochemical Synthesis nih.govmdpi.com
| Entry | DDQ (equivalents) | Yield of 2-(2-bromophenyl)-1-tosyl-1H-benzo[d]imidazole (%) |
|---|---|---|
| 1 | 1.0 | 88 |
| 2 | 1.2 | 97 |
Catalytic Systems in Benzo[d]imidazole Formation
The construction of the benzimidazole ring has been greatly advanced by the advent of catalytic C-N bond-forming reactions. Transition-metal catalysis, particularly employing palladium, copper, rhodium, and nickel, has become a cornerstone for these transformations. rsc.orgacs.orgorganic-chemistry.org These methods often proceed via oxidative C–H amination or cross-coupling reactions, which are highly atom-economical as they obviate the need for pre-activated substrates. rsc.org Alongside metal-based systems, metal-free oxidative cyclization has emerged as a powerful and environmentally benign alternative. organic-chemistry.org These routes utilize inexpensive and readily available oxidants or employ electrochemical methods to achieve the desired cyclization, avoiding the cost and potential toxicity associated with heavy metals. organic-chemistry.orgacs.org
Copper-Catalyzed Methodologies
Copper-catalyzed reactions represent one of the most versatile and widely used strategies for the N-arylation and synthesis of benzimidazole derivatives, including N-tosylated compounds. researchgate.netresearchgate.net These methodologies, often based on Ullmann-type coupling, are valued for the low cost and toxicity of copper compared to other transition metals like palladium. nih.gov
A notable application is the one-pot, three-component synthesis of 1,2-substituted benzimidazoles. Research has demonstrated that a copper catalyst can effectively mediate the reaction between N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes. nih.gov In this process, the reaction is believed to proceed through an intermediate N-sulfonylketenimine, which undergoes two nucleophilic additions, followed by cyclization to form the benzimidazole ring, eliminating the sulfonyl group. nih.gov However, variations of this reaction can be controlled to retain the tosyl group on the benzimidazole nitrogen.
For instance, the synthesis of 2-Benzyl-1-tosyl-1H-benzo[d]imidazole has been achieved with high yield through a copper-catalyzed multicomponent reaction. nih.govrsc.org The reaction conditions are typically mild, and the use of an appropriate solvent is crucial for achieving high yields.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Base/Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|---|
| N-(2-aminophenyl)benzamide | Tosyl Azide | Ethynylbenzene | CuI | Et₃N / MeCN | 80 °C, 3.5 h | 2-Benzyl-1-tosyl-1H-benzo[d]imidazole | 86% |
The mechanism for such copper-catalyzed syntheses is a subject of detailed study, with evidence pointing towards the formation of a copper(I) acetylide, which then reacts with the other components. rsc.org The choice of ligand can also play a significant role in catalyst efficiency and reaction outcome. Ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been found to be highly effective for the N-arylation of benzimidazoles under mild conditions. researchgate.netcapes.gov.br
Metal-Free Oxidative Cyclization Routes
In line with the principles of green chemistry, metal-free synthetic routes have gained significant traction. These methods avoid residual metal contamination in the final products, which is a critical concern in pharmaceutical applications. organic-chemistry.org Metal-free oxidative cyclization for benzimidazole synthesis typically involves an intramolecular C-N bond formation facilitated by a chemical oxidant or electrochemical means.
One prominent approach utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of oxygen as the terminal oxidant. organic-chemistry.org This system efficiently promotes the oxidative C-N coupling between the sp³ C-H bond of an N-benzyl group and the free N-H of an o-phenylenediamine precursor, yielding multisubstituted benzimidazoles. organic-chemistry.org The reaction is clean, with water as the only byproduct, and tolerates a wide array of functional groups. organic-chemistry.org
Hypervalent iodine reagents have also been established as effective oxidants for mediating the intramolecular cyclization of N'-aryl ureas to form benzimidazolinones, showcasing the power of iodine catalysis in C-N bond formation. mdpi.com Another innovative and sustainable metal-free strategy involves the use of D-glucose as a biorenewable C1 synthon for the oxidative cyclization of o-phenylenediamines in water, highlighting an environmentally benign pathway to benzimidazoles. researchgate.netsci-hub.se
More recently, electrochemical synthesis has emerged as a powerful, oxidant-free method. By applying an electric potential, intramolecular C(sp³)–H amination can be induced to form the benzimidazole ring. acs.orgfrontiersin.org This technique offers mild reaction conditions and high selectivity, representing a frontier in sustainable chemical synthesis. frontiersin.org
| Methodology | Key Reagents/Conditions | Substrate Example | Product Example | Yield | Reference |
|---|---|---|---|---|---|
| TEMPO-Promoted Oxidative C-N Coupling | TEMPO, O₂ (or air), DMF, 110 °C | N¹-Benzyl-1,2-phenylenediamine | 2-Phenyl-1H-benzo[d]imidazole | Up to 96% | organic-chemistry.org |
| Electrochemical C(sp³)–H Amination | Undivided cell, RVC anode, Pt cathode, CH₃CN | N-(2-(benzylamino)phenyl)benzamide | 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 88% | acs.orgfrontiersin.org |
| Oxidative Cyclization with Biorenewable Synthon | D-Glucose, Water, Reflux | o-Phenylenediamine | 1H-benzo[d]imidazole | Excellent | researchgate.netsci-hub.se |
These metal-free strategies provide diverse and effective pathways for the synthesis of benzimidazoles and their derivatives, often with high yields and excellent functional group compatibility, making them attractive for various applications in chemistry and pharmacology.
Elucidation of Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactivity Profiles
1-Tosyl-1H-benzo[d]imidazole is an active participant in nucleophilic substitution reactions. The tosyl group, a strong electron-withdrawing group, enhances the electrophilicity of the benzimidazole (B57391) core, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility. lookchem.comvulcanchem.com
For instance, the bromomethyl derivative, 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole, readily undergoes nucleophilic substitution where the bromine atom is displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups at the 2-position of the benzimidazole ring.
A notable application of this reactivity is in the synthesis of 1,2-substituted benzimidazoles. In a copper-catalyzed three-component coupling reaction, N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes react to form these products. nih.gov The reaction proceeds through an intermediate N-sulfonylketenimine, which undergoes two successive nucleophilic additions, followed by cyclization and elimination of the sulfonyl group. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant(s) | Nucleophile | Product | Reference |
| 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole | Amines, Thiols, Alkoxides | Substituted 2-methyl-1-tosyl-1H-benzo[d]imidazoles | |
| N-substituted o-phenylenediamines, sulfonyl azides, terminal alkynes | Amine (internal) | 1,2-Substituted benzimidazoles | nih.gov |
Oxidative Coupling and Dehydrogenation Mechanisms
Oxidative coupling reactions represent another significant transformation pathway for this compound and its derivatives. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds under the influence of an oxidizing agent.
A prominent example is the synthesis of 1,2-disubstituted benzimidazoles via an intramolecular C(sp²)–H amidation of N-(2-(arylideneamino)phenyl)-p-toluenesulfonamides. beilstein-journals.orgd-nb.info This reaction can be effectively carried out under solvent-free mechanochemical conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. beilstein-journals.orgd-nb.infonih.gov The process involves the milling of the substrate with DDQ, leading to the cyclized product in high yields. beilstein-journals.orgnih.gov
The proposed mechanism for copper-mediated oxidative reactions involves the formation of intermediates that undergo oxidative dehydrogenation, followed by coordination with a Cu²⁺ ion. Subsequent cyclization and oxidation lead to the final imidazole (B134444) products. unipi.it
Table 2: Oxidative Coupling Reaction Data
| Substrate | Oxidant | Product | Yield | Reference |
| (E)-N-(2-((2-bromobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide | DDQ (1.2 equiv) | 2-(2-bromophenyl)-1-tosyl-1H-benzo[d]imidazole | 97% | d-nb.infonih.gov |
| (E)-N-(2-((4-bromobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide | DDQ (1.2 equiv) | 2-(4-bromophenyl)-1-tosyl-1H-benzo[d]imidazole | 92% | beilstein-journals.orgnih.gov |
Beta-Elimination Pathways in Substituted Systems
Beta-elimination reactions are crucial in the transformation of substituted this compound systems, particularly in the context of the van Leusen imidazole synthesis. This reaction involves the [3+2] cycloaddition of aldimines with tosylmethyl isocyanides (TosMIC). nih.gov
The reaction mechanism proceeds through the formation of a 4-tosyl-2-imidazoline intermediate. The elimination of p-toluenesulfinic acid (p-TsOH) from this intermediate is a key step that leads to the formation of the aromatic imidazole ring. nih.gov This elimination process is fundamental to the synthesis of 1,4,5-trisubstituted and 1,5-disubstituted imidazoles. nih.gov
In some cases, the reaction can proceed via a 5-exo-trig cyclization of an imidamide intermediate, followed by a β-hydride elimination to yield the final imidazole product. rsc.org
Reactivity for the Generation of Bromomethyl Derivatives
The synthesis of bromomethyl derivatives of benzimidazoles, such as 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole and 4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole, is a critical step for further functionalization. These derivatives serve as versatile intermediates for introducing various substituents onto the benzimidazole scaffold.
The preparation of these bromomethyl compounds typically involves the bromination of the corresponding methyl-substituted benzimidazole. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is generally conducted in an inert solvent such as carbon tetrachloride or chloroform (B151607) at elevated temperatures.
Table 3: Synthesis of Bromomethyl Derivatives
| Starting Material | Reagents | Product | Reference |
| 6-nitro-1H-benzo[d]imidazole | N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) | 4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole | |
| 2-methyl-1-tosyl-1H-benzo[d]imidazole | Brominating agent | 2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments.rsc.orgmdpi.commdpi.comd-nb.info
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Tosyl-1H-benzo[d]imidazole. Through various NMR experiments, including ¹H-NMR, ¹³C-NMR, and two-dimensional techniques, detailed information about the compound's atomic connectivity and spatial arrangement can be obtained. mdpi.commdpi.com
Proton Nuclear Magnetic Resonance (¹H-NMR)
In the ¹H-NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the protons of the benzimidazole (B57391) and tosyl groups are observed. rsc.org The proton at the 2-position of the benzimidazole ring appears as a singlet at approximately 8.38 ppm. The aromatic protons of the benzimidazole moiety typically resonate between 7.33 and 7.87 ppm. Specifically, the proton at the 7-position is observed as a doublet at around 7.77 ppm, while the protons at positions 4, 5, and 6 appear as a multiplet. The protons of the tosyl group are also clearly distinguishable. The two aromatic protons ortho to the sulfonyl group appear as a doublet at approximately 7.87 ppm, while the two protons meta to the sulfonyl group are observed as a doublet around 7.30 ppm. The methyl protons of the tosyl group give rise to a characteristic singlet at about 2.38 ppm. rsc.org
¹H-NMR Data for this compound in CDCl₃
| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 8.38 | s | - |
| H-4/H-5/H-6 | 7.33-7.41 | m | - |
| H-7 | 7.77 | d | 7.6 |
| Tosyl (ortho) | 7.87 | d | 8.3 |
| Tosyl (meta) | 7.30 | d | 8.3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in CDCl₃, the carbon at the 2-position of the benzimidazole ring resonates at approximately 143.97 ppm. rsc.org The quaternary carbons of the benzimidazole ring, C-3a and C-7a, show signals around 141.18 and 130.69 ppm, respectively. The remaining aromatic carbons of the benzimidazole ring appear in the range of 112.44 to 125.50 ppm. In the tosyl group, the carbon attached to the sulfur atom (C-1') is observed at about 134.46 ppm, while the carbon bearing the methyl group (C-4') resonates at approximately 146.16 ppm. rsc.org The ortho and meta carbons of the tosyl ring have chemical shifts around 127.20 and 130.29 ppm, respectively. The methyl carbon of the tosyl group gives a signal at approximately 21.62 ppm. rsc.org
¹³C-NMR Data for this compound in CDCl₃
| Carbon Position | Chemical Shift (δ) in ppm |
|---|---|
| C-2 | 143.97 |
| C-3a | 141.18 |
| C-4 | 124.70 |
| C-5 | 125.50 |
| C-6 | 121.02 |
| C-7 | 112.44 |
| C-7a | 130.69 |
| Tosyl (C-1') | 134.46 |
| Tosyl (C-2'/C-6') | 127.20 |
| Tosyl (C-3'/C-5') | 130.29 |
| Tosyl (C-4') | 146.16 |
Two-Dimensional NMR Techniques (e.g., gCOSY, gHSQCAD, gHMBCAD, NOESY)mdpi.commdpi.com
Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals and provide deeper insights into the molecular structure. mdpi.commdpi.com
gCOSY (gradient Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling correlations. For instance, cross-peaks in the COSY spectrum would confirm the coupling between adjacent aromatic protons on both the benzimidazole and tosyl rings. sdsu.eduemerypharma.com
gHSQCAD (gradient Heteronuclear Single Quantum Coherence-Adiabatic) , also known as gHSQC, correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.commdpi.comsdsu.edu This technique is crucial for assigning the signals of protonated carbons by linking the already assigned proton resonances to their corresponding carbon signals.
gHMBCAD (gradient Heteronuclear Multiple Bond Correlation-Adiabatic) , or gHMBC, reveals long-range (typically 2-3 bonds) correlations between protons and carbons. mdpi.commdpi.comsdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the H-2 proton and the C-3a and C-7a carbons would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. mdpi.com In the case of a related compound, 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine, a NOESY experiment showed a cross-peak between a multiplet and the tosyl protons, which supported the placement of the tosyl group on the nitrogen atom closest to that proton. mdpi.com
High-Resolution Mass Spectrometry for Molecular Characterization.rsc.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For a derivative of the target compound, 1-Tosyl-4-(trifluoromethyl)-1H-benzo[d]imidazole, HRMS analysis using Electrospray Ionization (ESI) provided an exact mass measurement. rsc.org The calculated mass for the protonated molecule [M+H]⁺ was 341.0572, and the experimentally found mass was 341.0570. rsc.org This close agreement confirms the molecular formula C₁₅H₁₂F₃N₂O₂S. rsc.org Similarly, for other related benzimidazole derivatives, HRMS data has been successfully used to confirm their elemental composition. mdpi.comrsc.org
X-ray Crystallography for Solid-State Structure Determination.researchgate.net
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While the crystal structure of this compound itself is not detailed in the provided search results, analysis of a closely related compound, 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole, offers valuable insights. researchgate.net
The study of this derivative revealed a triclinic crystal system with a P-1 space group. The two N-bound tosyl groups and the benzimidazolyl rings subtend specific angles at the sulfur atoms. researchgate.net Such data is crucial for understanding the precise geometry of the tosyl group's attachment to the benzimidazole ring system.
Hydrogen Bonding Networks within Crystal Structures
A study on a related compound, 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole, revealed the presence of intramolecular C-H···O and C-H···N hydrogen bonds. researchgate.net In this molecule, the interaction occurs between the hydrogen atoms of the benzimidazole ring and the oxygen atoms of the tosyl group, as well as the nitrogen atom of the imidazole (B134444) moiety. Furthermore, intermolecular C-H···O and C-H···π interactions were observed to link adjacent molecules, forming polymeric layers. researchgate.net The crystal packing was further stabilized by π-π interactions between the six-membered rings of the benzimidazole systems. researchgate.net
Based on these related structures, it can be inferred that the crystal structure of this compound would likely be stabilized by a network of weak intermolecular hydrogen bonds. The hydrogen atoms on the benzimidazole and tosyl methyl group could act as donors, while the sulfonyl oxygens and the un-substituted imidazole nitrogen atom would be the primary acceptors.
Table 1: Potential Hydrogen Bond Interactions in this compound based on Analogous Structures
| Donor | Acceptor | Type of Interaction |
| C-H (Benzene ring) | O (Sulfonyl) | Intermolecular C-H···O |
| C-H (Imidazole ring) | O (Sulfonyl) | Intermolecular C-H···O |
| C-H (Tosyl methyl) | O (Sulfonyl) | Intermolecular C-H···O |
| C-H (Benzene ring) | N (Imidazole) | Intermolecular C-H···N |
| C-H (Imidazole ring) | N (Imidazole) | Intermolecular C-H···N |
| Benzimidazole Ring | Benzimidazole Ring | π-π Stacking |
| Tosyl Ring | Tosyl Ring | π-π Stacking |
Solid-State Nuclear Magnetic Resonance (NMR) for Sample Characterization
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline and amorphous compounds. mdpi.com While specific solid-state NMR data for this compound are not available, the principles of the technique and data from related benzimidazole compounds can provide an understanding of its potential characterization.
In the solid state, the tautomerism often observed in NH-benzimidazoles is typically suppressed, leading to distinct signals for each carbon and nitrogen atom in the benzimidazole ring system. beilstein-journals.org For this compound, since the N-H proton is replaced by a tosyl group, this tautomerism is absent, simplifying the expected solid-state NMR spectrum compared to its unsubstituted counterpart.
A study on NH-benzimidazoles demonstrated the use of 13C and 15N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR to unambiguously assign the "tautomeric positions" (C3a/C7a, C4/C7, and C5/C6) which appear different in the solid state due to the blocked tautomerism. beilstein-journals.org For this compound, one would expect a single set of signals corresponding to the fixed structure.
The 13C CPMAS NMR spectrum would be expected to show distinct resonances for each of the carbon atoms in the molecule. The chemical shifts would be influenced by the local electronic environment and the molecular conformation in the solid state. Comparison of the solid-state NMR data with solution-state NMR data can reveal differences in conformation and packing effects.
Table 2: Predicted 13C Solid-State NMR Chemical Shift Ranges for this compound based on Solution NMR Data and Related Compounds
| Carbon Atom | Predicted 13C Chemical Shift Range (ppm) | Notes |
| C2 | 140-145 | Imidazole ring carbon |
| C3a | 143-147 | Bridgehead carbon |
| C4 | 124-128 | Benzene (B151609) ring carbon |
| C5 | 125-129 | Benzene ring carbon |
| C6 | 120-124 | Benzene ring carbon |
| C7 | 112-116 | Benzene ring carbon |
| C7a | 134-138 | Bridgehead carbon |
| C (Tosyl - C1') | 130-134 | Tosyl ring ipso-carbon |
| C (Tosyl - C2'/C6') | 127-131 | Tosyl ring ortho-carbons |
| C (Tosyl - C3'/C5') | 130-134 | Tosyl ring meta-carbons |
| C (Tosyl - C4') | 145-149 | Tosyl ring para-carbon |
| CH3 (Tosyl) | 20-23 | Tosyl methyl carbon |
| Note: These are predicted ranges based on solution NMR data rsc.org and solid-state data of related compounds. Actual solid-state shifts may vary due to packing and conformational effects. |
Conformational Analysis
While specific experimental data on the conformational analysis of this compound is limited, studies on similar N-sulfonylated compounds can offer insights. The barrier to rotation around the N-S bond can be significant, potentially leading to distinct conformers. In related systems, rotational barriers have been calculated to be in the range of 30-46 kcal/mol, indicating stable axial chirality in some cases. beilstein-journals.org
The conformation of the tosyl group relative to the benzimidazole ring will be influenced by steric hindrance and electronic interactions. The two oxygen atoms of the sulfonyl group and the tolyl group can adopt various orientations. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to predict the most stable conformers and the energy barriers for their interconversion.
In a related structure, 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole, the dihedral angle between the benzimidazole rings was found to be 76.09(5)°, and the angles between the tosyl groups and the benzimidazolyl rings were 103.77(10)° and 104.48(10)°. researchgate.net This suggests a non-planar arrangement, which is likely to be the case for this compound as well.
Table 3: Key Rotational Bonds and Expected Conformational Features of this compound
| Rotational Bond | Description | Expected Conformational Influence |
| N1 - S (Tosyl) | Rotation of the entire tosyl group relative to the benzimidazole plane. | High rotational barrier expected, potentially leading to stable conformers. |
| S - C (Tosyl) | Rotation of the tolyl group relative to the sulfonyl group. | Lower rotational barrier compared to the N-S bond. |
Tautomeric Studies and Equilibrium Considerations
Tautomerism is a significant feature of many benzimidazole derivatives, typically involving the migration of a proton between the N1 and N3 atoms of the imidazole ring. beilstein-journals.orgmdpi.com However, in the case of this compound, the substituent at the N1 position is a tosyl group, which is covalently bonded to the nitrogen atom.
This N-substitution effectively blocks the possibility of the common prototropic tautomerism. The absence of a mobile proton on either of the imidazole nitrogen atoms means that the equilibrium between the 1H and 3H tautomers, which is characteristic of unsubstituted benzimidazole, does not exist for this compound.
Therefore, this compound exists as a single, well-defined constitutional isomer with the tosyl group attached to the N1 position. Any structural dynamics would be related to conformational changes rather than tautomeric interconversion. This lack of tautomerism simplifies its structural and spectroscopic analysis compared to its NH-unsubstituted parent compound. Studies on other N-substituted benzimidazoles, such as 1-methyl-1H-benzimidazole, confirm the absence of tautomeric equilibrium. beilstein-journals.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic properties and reactivity of 1-Tosyl-1H-benzo[d]imidazole and related benzimidazole (B57391) derivatives. researchgate.netnih.gov DFT calculations, often employing the B3LYP functional with various basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.netirjweb.com
The analysis of frontier molecular orbitals is crucial as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and the charge transfer interactions that can occur within it. irjweb.com For similar benzimidazole systems, DFT calculations have been used to elucidate these electronic properties and understand their reactivity. researchgate.net
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visually represents the charge distribution on the molecule's surface, with different colors indicating regions of varying electrostatic potential. Electrophilic (electron-poor) and nucleophilic (electron-rich) sites can be identified, offering predictions about where the molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling plays a vital role in elucidating the reaction mechanisms involving benzimidazole derivatives. While specific studies on the reaction mechanisms of this compound are not extensively detailed in the provided context, the general approach involves theoretical analysis of potential reaction pathways. semanticscholar.org For instance, in the synthesis of related 2-substituted benzimidazoles, a possible mechanism involves the activation of an aromatic aldehyde by a catalyst, followed by nucleophilic attack and intramolecular cyclization. semanticscholar.org
Transition State Analysis
A key aspect of understanding reaction mechanisms is the identification and characterization of transition states. Although not explicitly detailed for this compound in the search results, computational methods are routinely used to locate the transition state structures along a reaction coordinate. The energy of these transition states is critical for determining the activation energy and, consequently, the reaction rate.
Potential Energy Surface Mapping
Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction. It illustrates the energy of the system as a function of the geometric coordinates of the atoms involved. By mapping the PES, chemists can identify the most favorable reaction pathways, including intermediates and transition states, leading from reactants to products.
Prediction of Molecular Reactivity Descriptors
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. researchgate.net
These parameters are calculated from the energies of the HOMO and LUMO. irjweb.comresearchgate.net For example, a high chemical hardness suggests high stability and low reactivity. irjweb.com The electrophilicity index helps classify molecules as strong or moderate electrophiles. researchgate.net
| Descriptor | Definition | Significance |
| Ionization Potential (I) | Energy to remove an electron | Indicates electron-donating ability |
| Electron Affinity (A) | Energy released upon gaining an electron | Indicates electron-accepting ability |
| Electronegativity (χ) | Tendency to attract electrons | Predicts bond polarity |
| Chemical Hardness (η) | Resistance to electron cloud deformation | High hardness implies high stability |
| Chemical Softness (S) | Reciprocal of hardness | High softness implies high reactivity |
| Electrophilicity Index (ω) | Energy stabilization upon accepting electrons | Classifies electrophilic strength |
Spectroscopic Parameter Prediction through Quantum Chemical Methods
Quantum chemical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net
NMR Chemical Shift Prediction (e.g., DFT-GIAO)
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules, including complex heterocyclic systems like this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach within the DFT framework for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govrsc.org This method offers a high level of accuracy by accounting for the magnetic field dependence of the atomic basis functions.
The predictive power of the DFT-GIAO method has been demonstrated in studies of related benzimidazole structures. For instance, in a theoretical investigation of 3-(1H-benzo-[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide, researchers utilized the DFT B3LYP/6-31G(d,p) level of theory with the GIAO method to predict both ¹H and ¹³C NMR chemical shifts in a DMSO solvent environment. chemjournal.kzresearchgate.net The results of these calculations showed a strong correlation with experimentally measured data. chemjournal.kz
The correlation between the experimental and calculated values is often assessed using the correlation coefficient (R²). For the aforementioned 3-(1H-benzo-[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide, the correlation coefficients were exceptionally high, indicating the reliability of the computational model. chemjournal.kz A similar approach was used to elucidate the structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one based on measured and predicted NMR spectra. mdpi.com
The accuracy of these predictions is critical for the structural elucidation of newly synthesized compounds and for distinguishing between different isomers or tautomers in solution. mdpi.combeilstein-journals.org Theoretical calculations provide a powerful complement to experimental NMR spectroscopy.
Table 1: Correlation between Experimental and DFT-GIAO Predicted NMR Chemical Shifts for 3-(1H-benzo-[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide
| Nucleus | Correlation Coefficient (R²) | Computational Method | Reference |
|---|---|---|---|
| ¹H | 0.949 | DFT B3LYP/6-31G(d,p)-GIAO | chemjournal.kz |
This table illustrates the high degree of accuracy achieved when using DFT-GIAO methods to predict NMR chemical shifts for a related tosylated benzimidazole derivative.
Molecular Modeling for Ligand-Target Interaction Studies
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is fundamental in drug discovery for elucidating potential mechanisms of action and for structure-based drug design.
While specific docking studies for this compound are not detailed in the provided results, extensive research on analogous benzimidazole derivatives highlights the utility of this approach. These studies demonstrate that the benzimidazole scaffold can interact with a wide range of biological targets.
For example, derivatives of 1H-benzo[d]imidazol-2-amine were studied for their interaction with prostaglandin-endoperoxide synthase 2 (COX-2), an enzyme implicated in inflammation. scispace.com In another study, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, with docking studies revealing crucial interactions within the enzyme's active site. acs.org Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have been investigated as potential antibacterial agents, with molecular docking suggesting that they may target enzymes like (p)ppGpp synthetases/hydrolases. nih.gov Research into new benzimidazole derivatives as aromatase inhibitors also relied on molecular modeling to understand the binding interactions with the cytochrome P450 enzyme. acs.org
These studies typically involve docking the ligand into the crystallographically determined binding site of the target protein. The results are analyzed based on scoring functions, which estimate the binding affinity (e.g., in kcal/mol), and by examining the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex.
Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives
| Benzimidazole Derivative Class | Biological Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| 1H-Benzo[d]imidazol-2-amine derivatives | Prostaglandin-endoperoxide synthase 2 (COX-2) | In silico assessment for anti-inflammatory potential. | scispace.com |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | Compound 7i showed the highest activity (IC₅₀: 0.64 µM) and a high docking score, indicating strong binding. | acs.org |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | (p)ppGpp synthetases/hydrolases (e.g., E. coli RelA) | Compound 3bd showed a favorable binding energy of -6.101 kcal/mol. | nih.gov |
This table summarizes findings from molecular modeling studies on various benzimidazole compounds, illustrating the common biological targets and the nature of the predicted interactions.
Strategic Applications in Organic Synthesis and Materials Science
1-Tosyl-1H-benzo[d]imidazole as a Versatile Synthetic Building Block for Organic Compounds
This compound serves as a valuable and adaptable building block in the synthesis of a variety of organic compounds. chemicalbook.com The tosyl group acts as a protecting group for the imidazole (B134444) nitrogen, which can be readily removed when needed, allowing for further functionalization of the benzimidazole (B57391) core. This characteristic makes it an important intermediate in the creation of more complex molecules.
The presence of the tosyl group enhances the reactivity of the benzimidazole system, facilitating a range of chemical transformations. For instance, it can be utilized in the synthesis of 1,2-disubstituted benzimidazoles, which are significant scaffolds in medicinal chemistry. beilstein-journals.org The compound's versatility is further demonstrated by its use in the synthesis of three-dimensional cyclopropyl (B3062369) building blocks, which are valuable in fragment-based drug discovery. whiterose.ac.uk
Utility in the Construction of Complex Heterocyclic Systems
The structural framework of this compound makes it an ideal starting material for the construction of more intricate heterocyclic systems. nih.gov Its reactivity allows for its incorporation into larger, polycyclic structures with potential biological activity.
A notable application is in the synthesis of 1,2-disubstituted benzimidazoles through various catalytic methods. nih.govacs.org For example, a copper-catalyzed three-component coupling reaction has been developed for the preparation of these complex structures. nih.gov Furthermore, this building block has been instrumental in the synthesis of the fused 2-aminoimidazole heterocycle found in terrazoanthine natural products. mdpi.comresearchgate.net The synthesis of these complex systems often involves multi-step reaction sequences where the benzimidazole core is further elaborated.
Applications as Reagents and Ligands in Catalytic Transformations
Beyond its role as a structural component, this compound and its derivatives have found utility as reagents and ligands in various catalytic transformations. The benzimidazole moiety can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.
Role in Dehydrogenation Catalysis
While direct applications of this compound in dehydrogenation catalysis are not extensively documented, the broader class of benzimidazole derivatives has shown significant promise in this area. The N-H group of the benzimidazole ligand can act as an active site in metal-ligand cooperative (MLC) catalysis for dehydrogenation reactions. rsc.org For instance, a ruthenium complex with a 2-(2-benzimidazolyl)pyridine ligand has been shown to effectively catalyze the dehydrogenation of benzyl (B1604629) alcohol. rsc.org This suggests the potential for designing catalysts based on the this compound scaffold for similar transformations. The tosyl group, while protecting the nitrogen, could be strategically removed to enable its participation in the catalytic cycle.
Involvement in Carbon-Nitrogen (C-N) Coupling Catalysis
The involvement of this compound in C-N coupling reactions is well-established. It is often the product of such reactions, which are crucial for the synthesis of nitrogen-containing heterocyclic compounds. beilstein-journals.orgnih.gov For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used to mediate the intramolecular C(sp2)–H amidation of N-(2-(arylideneamino)phenyl)-p-toluenesulfonamides, leading to the formation of 1,2-disubstituted benzimidazoles, including tosylated derivatives. beilstein-journals.orgnih.govd-nb.info This transformation can be carried out under solvent-free mechanochemical conditions, highlighting a green chemistry approach. beilstein-journals.orgnih.gov
The following table summarizes the synthesis of various 2-substituted-1-tosyl-1H-benzo[d]imidazoles via a DDQ-mediated C-N coupling reaction.
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | 2-Bromophenyl | 2-(2-Bromophenyl)-1-tosyl-1H-benzo[d]imidazole | 97 |
| 2 | 4-Bromophenyl | 2-(4-Bromophenyl)-1-tosyl-1H-benzo[d]imidazole | 92 |
| 3 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-1-tosyl-1H-benzo[d]imidazole | 90 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-1-tosyl-1H-benzo[d]imidazole | 95 |
| Data sourced from a study on mechanochemical C-N coupling reactions. beilstein-journals.org |
Development of Novel Chemical Entities Utilizing the this compound Scaffold
The this compound scaffold serves as a foundation for the development of new chemical entities with potential applications in various fields, particularly in medicinal chemistry. chemicalbook.com The benzimidazole core is a privileged structure in drug discovery, and modifications to this scaffold can lead to compounds with a wide range of biological activities. nih.gov
Researchers have synthesized and characterized various derivatives, such as 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide and 4-(benzyloxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide. nih.govchemicalbook.comambeed.com These novel compounds are being explored for their potential therapeutic properties. The synthesis of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors, which have shown activity in animal models of chronic kidney disease, further underscores the importance of this scaffold in developing new drugs. nih.gov
Exploration in Functional Materials Chemistry
The unique electronic and structural properties of the benzimidazole ring system have led to the exploration of its derivatives, including this compound, in the field of functional materials chemistry. scispace.com Imidazole-based compounds are being investigated for their potential use in a variety of applications, from dyes for solar cells to other optical materials. rsc.org
The ability of the benzimidazole core to exhibit fluorescence makes it a candidate for applications in materials science and analytical chemistry. While the direct application of this compound in functional materials is an emerging area of research, the broader class of imidazole and benzimidazole derivatives has shown significant promise. wiley.com The tosyl group can be used to tune the electronic properties of the benzimidazole system, potentially leading to materials with tailored optical or electronic characteristics.
Anticorrosion Inhibitor Studies
The protection of metals from corrosion is a critical industrial challenge. Organic compounds, particularly those containing heteroatoms and aromatic rings, have been extensively studied as corrosion inhibitors. researchgate.netbohrium.com this compound and its derivatives have emerged as effective corrosion inhibitors for various metals, most notably mild steel, in acidic environments. semanticscholar.orgnih.govbohrium.comresearchgate.net
The inhibitory action of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption process is influenced by the molecular structure of the inhibitor, including the presence of heteroatoms like nitrogen and sulfur, aromatic rings, and functional groups. semanticscholar.orgresearchgate.net The lone pair electrons on the nitrogen atoms and the π-electrons of the benzimidazole ring facilitate the coordination with the vacant d-orbitals of the metal, leading to the formation of a stable adsorbed layer.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in evaluating the performance of these inhibitors. Potentiodynamic polarization studies reveal that benzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.orgnih.gov EIS measurements provide insights into the resistance of the protective film and the mechanism of inhibition. researchgate.netsemanticscholar.org
The effectiveness of inhibition generally increases with the concentration of the inhibitor, up to an optimal point where a stable monolayer or multilayer is formed on the metal surface. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netdntb.gov.ua
Table 1: Research Findings on Benzimidazole Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Key Findings | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Benzimidazole and its derivatives | Mild Steel | 1M HCl | Adsorption on the metal surface follows Langmuir's adsorption isotherm. Acts as a mixed-type inhibitor. | Up to 90% at 250ppm |
| 2-(allylthio)-1H-benzo[d]imidazole (SHA) and bis((1H-benzo[d]imidazol-2-yl)thio)methane (BB1C) | Mild Steel | 1.0 M HCl | Effective corrosion inhibitors. | Not specified |
| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H- benzo[d]imidazol-2-amine) (SJ1) | Carbon Steel | 0.1 M HCl | Inhibition efficiency increases with concentration and decreases with temperature. | 96% at 0.5 mM |
| Three novel amino-acid benzimidazole derivatives (B1, B2, B3) | Carbon Steel (X56) | 1 M HCl | Act as mixed-type inhibitors with high efficiency. | 95% - 98% |
Optoelectronic Applications (e.g., Dyes)
The unique electronic properties of benzimidazole derivatives, including this compound, make them promising candidates for applications in optoelectronic devices. researchgate.net Their extended π-conjugated systems allow for efficient intramolecular charge transfer (ICT), a crucial characteristic for materials used in devices like dye-sensitized solar cells (DSSCs). nih.govacs.org
In the context of DSSCs, benzimidazole-based organic dyes serve as sensitizers, absorbing sunlight and injecting electrons into the semiconductor (typically TiO2) electrode. nih.govresearchgate.netresearchgate.net The performance of these dyes is heavily influenced by their molecular structure, including the nature of the donor, acceptor, and π-linker units within the molecule. acs.orgresearchgate.net
Researchers have synthesized various benzimidazole-based dyes and investigated their photophysical and electrochemical properties. nih.govacs.orgresearchgate.net The introduction of a tosyl group can influence the electronic properties of the benzimidazole core, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org These energy levels are critical for efficient electron injection from the dye to the semiconductor and for the regeneration of the dye by the electrolyte. acs.org
Table 2: Performance of Benzimidazole-Based Dyes in Dye-Sensitized Solar Cells
| Dye Series | Key Structural Feature | Key Finding | Power Conversion Efficiency (%) |
|---|---|---|---|
| SC32, SC33, SC35, SC36 | Benzimidazole (BIm) and Pyridoimidazole (PIm) cores | The N- and C-substituents on the imidazole core are dominant factors in determining electronic properties and DSSC performance. | SC36 achieved the best efficiency of 7.38% |
| SD1, SD2 | Triphenylamine and indole (B1671886) donors with a benzimidazole derivative | Introduction of benzimidazole derivatives as secondary donors in triphenylamine-based dyes can improve photovoltaic performance. | Not specified |
| Isomeric dyes 7a, 7b, 7c | Triphenylamine donors and a cyanoacrylic acid acceptor on a benzimidazole core | The position of the acceptor segment on the benzimidazole nucleus leads to remarkable variations in ICT, electron injection, and charge recombination. | 7b resulted in a high power conversion efficiency of 5.01% |
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies and Green Chemistry Applications
The future of synthesizing 1-tosyl-1H-benzo[d]imidazole and its analogs lies in the development of methodologies that are not only efficient but also environmentally benign. A significant area of emerging research is the application of green chemistry principles to minimize waste and energy consumption.
Key emerging methodologies include:
Mechanochemistry: Solvent-free mechanochemical processes, such as ball milling, are being explored for C-N coupling reactions. beilstein-journals.org For instance, the oxidation of N-(2-(arylideneamino)phenyl)-p-toluenesulfonamides using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under ball-milling conditions provides a green, solvent-free route to 1,2-disubstituted benzimidazoles, including tosylated variants. beilstein-journals.org This method avoids the use of bulk solvents, leading to a more sustainable synthetic process. beilstein-journals.org
One-Pot, Multicomponent Reactions: One-pot synthesis procedures are gaining traction for their efficiency and reduction of intermediate isolation steps. asianpubs.org Environmentally friendly, solvent-free, one-pot methods for creating imidazole (B134444) derivatives are being developed, which offer advantages like high yields, simple setup, and mild reaction conditions. asianpubs.org
Visible-Light-Mediated Synthesis: Catalyst-free reactions mediated by visible light represent a cutting-edge approach. These methods can be used for the synthesis of complex benzimidazole (B57391) derivatives under ambient conditions, eliminating the need for potentially toxic catalysts and harsh reaction environments.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reactions, as demonstrated in the aminolysis of epoxides with p-toluenesulfonamide (B41071) to form precursors for related fused 2-aminoimidazole systems. mdpi.com
These approaches align with the principles of green chemistry by reducing solvent use, improving energy efficiency, and simplifying reaction workups. beilstein-journals.orgasianpubs.org
Advanced Spectroscopic Characterization Techniques for Complex Derivatives
As the complexity of synthesized this compound derivatives grows, so does the need for sophisticated analytical techniques to unambiguously determine their structures. While standard 1D NMR (¹H and ¹³C) and mass spectrometry (MS) remain fundamental, future research will increasingly rely on a suite of advanced spectroscopic methods.
| Technique | Application in Characterization |
| 2D NMR Spectroscopy | Techniques such as COSY, HSQC, HMBC, and NOESY are essential for definitively assigning proton and carbon signals, especially in complex or isomeric structures. mdpi.com They allow for the mapping of proton-proton and proton-carbon correlations through bonds, providing clear evidence of connectivity and stereochemistry. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of novel derivatives and distinguishing between compounds with similar nominal masses. mdpi.comnih.govacs.org |
| Single-Crystal X-ray Diffraction | This technique provides the most definitive structural proof, confirming the precise three-dimensional arrangement of atoms and the connectivity within the crystal lattice. grafiati.com It is invaluable for establishing the absolute structure of new, complex derivatives. grafiati.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | FT-IR remains a key tool for identifying the presence of specific functional groups within the molecule, such as the sulfonyl (S=O) group of the tosyl moiety and N-H or C=N bonds of the imidazole ring. asianpubs.orgmdpi.com |
The combined application of these techniques provides a comprehensive and unambiguous characterization of novel and complex derivatives, which is a prerequisite for understanding their chemical and physical properties. mdpi.comnih.gov
Novel Applications within Materials Science and Organic Synthesis
The unique structural and electronic properties of the this compound scaffold make it a promising candidate for applications beyond its traditional use.
In Materials Science: Research is beginning to uncover the potential of benzimidazole derivatives in advanced materials. Symmetrical Donor-Acceptor-Donor (D-A-D) type 1H-benzo[d]imidazole derivatives have been synthesized and studied for their potential as optical waveguides . uclm.es By modifying the aryl groups attached to the core, the emission properties can be modulated. uclm.es This opens up avenues for their use in:
Organic Light-Emitting Diodes (OLEDs) uclm.es
Organic solar cells uclm.es
Electrochromic materials uclm.es
In Organic Synthesis: The compound serves as a valuable building block for constructing more complex molecules. Its fused heterocyclic structure is a key feature in several bioactive natural products. mdpi.com For example, the related 2-aminoimidazole fused ring system is found in the terrazoanthine family of marine alkaloids. mdpi.com The synthesis of the 1-tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine core demonstrates its utility as a scaffold for accessing these complex natural product skeletons. mdpi.com
Computational Chemistry in Predictive Design and Reaction Discovery
Computational chemistry is becoming an indispensable tool for accelerating research and discovery related to this compound. Quantum chemical calculations and molecular modeling offer powerful predictive capabilities.
Predicting Molecular Properties and Reactivity: Density Functional Theory (DFT) calculations are used to analyze the electronic properties, aromaticity, and reactivity of benzimidazole derivatives. grafiati.comuclm.es These calculations can help rationalize experimental observations, such as the differing reactivity of certain derivatives in cross-coupling reactions, and predict the most likely sites for electrophilic or nucleophilic attack. uclm.esresearchgate.net
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, computational studies are vital for understanding how derivatives interact with biological targets. Molecular docking simulations can predict the binding affinity and orientation of benzimidazole derivatives within the active site of enzymes, such as human topoisomerase I. nih.gov This allows for the rational design of more potent and selective inhibitors.
Spectroscopic Prediction: Computational methods can calculate NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to aid in the structural elucidation of new compounds. grafiati.com
Corrosion Inhibition Studies: Quantum chemical calculations help in evaluating the potential of imidazole derivatives as corrosion inhibitors by correlating their electronic properties with their ability to adsorb onto a metal surface. researchgate.netsemanticscholar.org
The synergy between computational prediction and experimental validation is expected to drive the discovery of new reactions and the design of novel this compound derivatives with tailored properties for specific applications in medicine, materials science, and beyond. researchgate.netsemanticscholar.org
Q & A
Q. How are in-silico methods applied to evaluate EGFR inhibition by this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and ADMET analysis (SwissADME, pkCSM) predict binding affinities to EGFR kinase domains. For example, 2-phenyl derivatives show strong hydrogen bonding with Lys745 and Met793 residues, correlating with in vitro cytotoxicity (IC50 = 12–18 µM) .
Notes
- Contradictions : Synthesis yields vary with catalyst choice (e.g., Pd vs. Cu), requiring optimization for specific substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
